molecular formula C11H16N6O B11750023 3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11750023
M. Wt: 248.28 g/mol
InChI Key: AXZXKNCONIQAEY-UHFFFAOYSA-N
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Description

3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group at position 5.

    1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide: Similar structure but with an ethyl group at position 1.

Uniqueness

The uniqueness of 3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various scientific applications .

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-3-17-7-8(6-14-17)5-13-10-4-9(11(12)18)16(2)15-10/h4,6-7H,3,5H2,1-2H3,(H2,12,18)(H,13,15)

InChI Key

AXZXKNCONIQAEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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